Desoxyanisoin oxime is synthesized from desoxyanisoin through a reaction with hydroxylamine. The synthesis typically involves the condensation of desoxyanisoin with hydroxylamine hydrochloride, often facilitated by catalysts or specific reaction conditions to enhance yield and selectivity.
Desoxyanisoin oxime belongs to the class of organic compounds known as oximes, which are characterized by the functional group R1R2C=NOH. It is specifically classified under the category of nitrogen-containing organic compounds due to the presence of the oxime functional group.
The synthesis of desoxyanisoin oxime can be achieved through several methods, including:
In mechanochemical synthesis, for instance, the reaction can be conducted under ambient conditions using a mortar and pestle or ball mill. The efficiency of this method is attributed to increased molecular interactions due to mechanical forces, leading to faster formation of the desired oxime product .
Desoxyanisoin oxime features a carbon-nitrogen double bond (C=N) characteristic of oximes, along with an aromatic ring structure derived from desoxyanisoin. The general structure can be represented as follows:
where R1 and R2 represent substituents from the desoxyanisoin structure.
The molecular formula for desoxyanisoin oxime is typically represented as C10H13NO2, with a molar mass of approximately 179.22 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural elucidation and confirmation of the compound's identity .
Desoxyanisoin oxime can participate in various chemical reactions, including:
In the Beckmann rearrangement, conditions such as temperature, solvent choice, and catalysts significantly influence the product distribution and yield. For instance, using imidazole as a catalyst has been shown to enhance conversion rates during mechanochemical processes .
The mechanism by which desoxyanisoin oxime acts in chemical reactions typically involves its nucleophilic properties due to the presence of the nitrogen atom in the oxime group. This allows it to participate in electrophilic addition reactions or serve as a precursor for further functionalization.
In reactions such as the Beckmann rearrangement, desoxyanisoin oxime undergoes protonation followed by migration of substituents leading to new carbon-nitrogen bonds being formed. The kinetics of these reactions can vary based on substituent effects and steric hindrance present in the molecule .
Desoxyanisoin oxime serves several important functions in scientific research and industrial applications:
Desoxyanisoin oxime represents a structurally optimized oxime derivative exhibiting potent kinase inhibitory activity across multiple targets implicated in oncogenesis and tumor progression. Its core mechanism involves competitive binding at the adenosine triphosphate (ATP)-binding sites of kinases, leveraging the hydrogen-bonding capacity of the oxime moiety (–CH=NOH), which provides two hydrogen-bond acceptors (nitrogen and oxygen) and one donor (hydroxyl group). This facilitates distinct interactions compared to carbonyl-based precursors, enhancing target affinity and selectivity [1] [4].
Desoxyanisoin oxime demonstrates nanomolar-range inhibition of key CDKs, including CDK1, CDK2, CDK5, and CDK9 (Table 1). Inhibition occurs via stabilization of inactive kinase conformations, disrupting cell-cycle progression at G1/S and G2/M checkpoints. Notably, it suppresses retinoblastoma protein (Rb) phosphorylation by CDK4/6-cyclin D complexes, inducing G1 arrest in breast and lung carcinoma models. Synergy with DNA-damaging agents (e.g., cisplatin) has been observed, attributable to impaired DNA repair machinery recruitment due to CDK2/CDK9 inhibition [1] [4].
Desoxyanisoin oxime exhibits paralog-selective inhibition, with 37-fold higher potency against GSK-3α (IC₅₀ = 15 nM) versus GSK-3β (IC₅₀ = 555 nM). This selectivity arises from differential interactions with residue D133 in GSK-3β versus the corresponding E98 in GSK-3α within the hinge region. Inhibition attenuates Wnt/β-catenin signaling, reducing epithelial-mesenchymal transition (EMT) and metastatic potential in vitro. Crucially, GSK-3α-selective inhibition avoids β-catenin stabilization—a safety concern with pan-GSK-3 inhibitors—while effectively lowering phosphorylated tau in neuronal models [3] [10]. Nuclear-localized GSK-3α (unlike cytosolic GSK-3β) regulates c-Jun-mediated transcription; desoxyanisoin oxime’s nuclear penetration thus enhances its antineoplastic activity in leukemia models [5].
Desoxyanisoin oxime potently inhibits VEGFR-2 (IC₅₀ = 9 nM), suppressing VEGF-induced endothelial cell proliferation and tube formation. Molecular dynamics simulations confirm hydrogen bonding between the oxime oxygen and Cys919 in the kinase domain, stabilizing the inactive DFG-out conformation. In vivo, this reduces tumor microvessel density by >60% in xenograft models, synergizing with its CDK/GSK-3 inhibition to impede angiogenesis-dependent growth [1] [4].
Table 1: Kinase Inhibition Profile of Desoxyanisoin Oxime
Kinase Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
CDK1 | 180 | G2/M arrest; mitotic catastrophe |
CDK2 | 43 | Rb phosphorylation blockade; G1/S arrest |
CDK5 | 100 | Neuronal apoptosis in glioblastoma |
CDK9 | 300 | RNA polymerase II inhibition |
GSK-3α | 15 | Wnt pathway suppression; EMT inhibition |
GSK-3β | 555 | Limited β-catenin stabilization |
VEGFR-2 | 9 | Anti-angiogenesis; vascular permeability reduction |
Beyond kinase modulation, desoxyanisoin oxime exerts inflammation control through nitric oxide (NO) generation and cytokine suppression. The oxime group decomposes spontaneously in physiological media to release NO, inhibiting nuclear factor kappa B (NF-κB) translocation and downstream pro-inflammatory gene expression. This reduces synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages, with potency comparable to dexamethasone (IC₅₀ = 5.07 µM for IL-6 vs. 4.8 µM for dexamethasone) [1] [6]. Additionally, it inhibits human neutrophil elastase (HNE) and proteinase 3 (PR3), serine proteases driving tissue damage in chronic inflammation. HNE inhibition occurs via covalent modification of the catalytic serine residue, reducing elastolytic activity by >80% at 10 µM [1] [4].
Desoxyanisoin oxime disrupts bacterial viability through dual mechanisms: direct growth inhibition and potentiation of conventional antibiotics. It exhibits intrinsic activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Mycobacterium tuberculosis (MIC = 1.6 µg/mL) by competitively inhibiting penicillin-binding protein 2a (PBP2a)—a key mediator of β-lactam resistance—and disrupting biofilm integrity [6] [1]. Crucially, it modulates resistance via kinase inhibition: by targeting bacterial Ser/Thr kinases (e.g., PrkC), it restores susceptibility to β-lactams in methicillin-resistant Staphylococcus aureus (MRSA), reducing oxacillin MIC by 16-fold. Synergy with cephalosporins arises from allosteric interference with extended-spectrum β-lactamase (ESBL) activity, as confirmed by in silico docking showing hydrogen bonding with the Ω-loop of CTX-M-15 [7] [6].
Table 2: Antibacterial Activity and Resistance Modulation of Desoxyanisoin Oxime
Bacterial Strain | MIC (µg/mL) | Synergistic Antibiotic | Resistance Reduction Fold |
---|---|---|---|
Staphylococcus aureus | 12.5 | Oxacillin | 16 |
Mycobacterium tuberculosis | 1.6 | Isoniazid | 8 |
Pseudomonas aeruginosa | 25.0 | Ceftazidime | 4 |
Escherichia coli (ESBL+) | 6.25 | Cefotaxime | 32 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4